5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole
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Overview
Description
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiazole ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The methoxybenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.
Scientific Research Applications
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The thiazole ring may interact with metal ions or other cofactors, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar reactivity.
Thiazole derivatives: Compounds with a thiazole ring can have comparable chemical properties.
Methoxybenzenesulfonyl derivatives: These compounds feature the methoxybenzenesulfonyl group and may participate in similar substitution reactions.
Uniqueness
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-15(23-11(2)17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGNZGXBAZSCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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